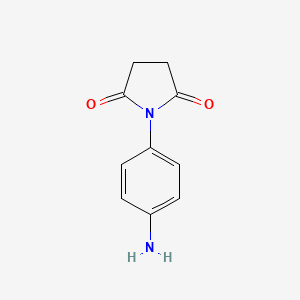

1-(4-氨基苯基)吡咯烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

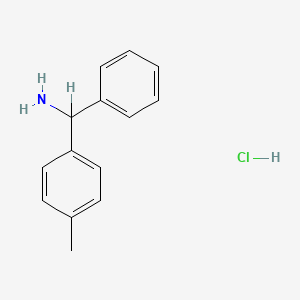

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative . It has been found to have potential inhibitory effects on aromatase .

Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives has been reported in several studies . The protocols used for synthesis do not require special conditions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

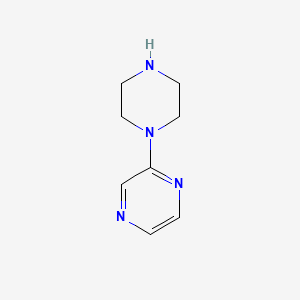

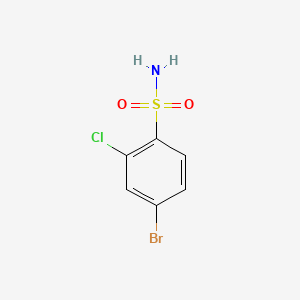

The molecular structure of 1-(4-Aminophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 .Physical And Chemical Properties Analysis

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a powder with a melting point of 239-240°C . Its molecular weight is 190.2 .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core structure in 1-(4-Aminophenyl)pyrrolidine-2,5-dione , is widely utilized in medicinal chemistry due to its versatility and the ability to enhance the pharmacokinetic properties of pharmaceuticals . This compound can serve as a scaffold for developing novel biologically active compounds, particularly due to its stereochemistry and the presence of the aminophenyl group, which can interact with various biological targets.

Enzyme Inhibition Studies

1-(4-Aminophenyl)pyrrolidine-2,5-dione: has been evaluated for its inhibitory activity on human carbonic anhydrase isoenzymes, which are crucial for maintaining pH balance in tissues and are therapeutic targets for conditions like glaucoma and epilepsy . Its structure allows for the exploration of enzyme-substrate interactions and the development of selective inhibitors.

Material Science

In material science, this compound’s structural rigidity and thermal stability make it a candidate for creating novel polymers or enhancing existing materials. Its high melting point (239-240°C) suggests potential applications in high-performance materials that require stability at elevated temperatures .

Chemical Synthesis

As a building block in organic synthesis, 1-(4-Aminophenyl)pyrrolidine-2,5-dione can be used to synthesize a wide range of derivatives. Its reactive sites allow for various chemical modifications, making it a valuable precursor in the synthesis of complex molecules .

Pharmacophore Modeling

The aminophenyl group attached to the pyrrolidine-2,5-dione ring system can act as a pharmacophore, aiding in the design of new drugs with improved efficacy and selectivity. It can be used to model interactions with biological targets and optimize drug candidates .

Biological Studies

The presence of both amine and dione functionalities allows 1-(4-Aminophenyl)pyrrolidine-2,5-dione to participate in biological assays, potentially serving as a probe for studying cellular processes or as a ligand in receptor-binding studies .

Safety and Toxicology

Given its chemical properties, this compound can be used in toxicological studies to understand the safety profile of related chemical entities. Its hazard statements and precautionary measures provide a basis for evaluating its handling and potential risks in a laboratory setting .

安全和危害

未来方向

The future directions for the study of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand their mechanisms of action and to optimize their synthesis .

属性

IUPAC Name |

1-(4-aminophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJTGNICKTBTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373411 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)pyrrolidine-2,5-dione | |

CAS RN |

34373-09-6 |

Source

|

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。